molecular formula C11H14O3 B8709998 2-hydroxy-2-(2,4,5-trimethylphenyl)acetic Acid

2-hydroxy-2-(2,4,5-trimethylphenyl)acetic Acid

Cat. No.: B8709998
M. Wt: 194.23 g/mol
InChI Key: MLIACTPSDQUOGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxy-2-(2,4,5-trimethylphenyl)acetic Acid is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

2-hydroxy-2-(2,4,5-trimethylphenyl)acetic acid

InChI

InChI=1S/C11H14O3/c1-6-4-8(3)9(5-7(6)2)10(12)11(13)14/h4-5,10,12H,1-3H3,(H,13,14)

InChI Key

MLIACTPSDQUOGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)C(C(=O)O)O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Finally, a further possibility for preparing 2,4,5-trimethylphenylacetic acid is to initially react pseudocumene with glyoxylic acid to give 2,4,5-trimethylmandelic acid (Atti Accad., Lettere Arti Palermo, Pt. I24 (1965) 19–33) and then to reduce it to 2,4,5-trimethylphenylacetic acid (J. Amer. Chem. Soc. 58 (1936) 629–35). However, the preparation of 2,4,5-trimethylmandelic acid by the process specified has the disadvantage that the 2,4,5-trimethylmandelic acid which has already formed reacts with further pseudocumene under the customary reaction conditions and thus forms considerable proportions of 2,2′,4,4′,5,5′-hexamethyldiphenylacetic acid (Atti Accad., Lettere Arti Palermo, Pt. I24 (1965) 19–33), which of course reduce the yield and make necessary additional purification steps.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

222 g of 45% sodium hydroxide solution and 400 ml of water are initially charged and heated to reflux. Within approx. 90 minutes, 115.6 g of 2,2-dichloro-1-(2,4,5-trimethylphenyl)ethanone are added dropwise. Subsequently, the reaction mixture is boiled for a further hour, then admixed at 45° C. with 400 ml of water and at room temperature with 400 ml of MTBE, the phases are separated, the aqueous phase is extracted once again with 300 ml of MTBE, and is then acidified with sulfuric acid and the precipitated solid is filtered off with suction. The solid is then washed three times with 50 ml each time of water and then dried. 102.4 g of white solid are obtained which, by GC, contains 91.9% of target product=94.1 g=96.9% of theory.
Quantity
222 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
115.6 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.